molecular formula C6H4N2O5 B14160666 1-(5-Nitro-2-furyl)-2-nitroethylene CAS No. 32782-46-0

1-(5-Nitro-2-furyl)-2-nitroethylene

Cat. No.: B14160666
CAS No.: 32782-46-0
M. Wt: 184.11 g/mol
InChI Key: NMZDNQIJZAERIO-ONEGZZNKSA-N
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Description

1-(5-Nitro-2-furyl)-2-nitroethylene is an organic compound belonging to the class of nitrofurans. These compounds are characterized by a furan ring bearing a nitro group. Nitrofurans are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-2-furyl)-2-nitroethylene typically involves the nitration of furan derivatives. One common method is the reaction of furan with nitric acid or a sulfuric-nitric acid mixture, leading to the formation of the nitro derivative . The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of nitrofuran compounds, including this compound, often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-furyl)-2-nitroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Nitro-2-furyl)-2-nitroethylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-furyl)-2-nitroethylene involves the interaction with microbial enzymes, leading to the generation of reactive intermediates that damage microbial DNA and proteins. The compound targets essential cellular processes, such as respiration and cell wall synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Nitro-2-furyl)-2-nitroethylene is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dual nitro groups enhance its antimicrobial efficacy compared to other nitrofuran compounds .

Properties

CAS No.

32782-46-0

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

IUPAC Name

2-nitro-5-[(E)-2-nitroethenyl]furan

InChI

InChI=1S/C6H4N2O5/c9-7(10)4-3-5-1-2-6(13-5)8(11)12/h1-4H/b4-3+

InChI Key

NMZDNQIJZAERIO-ONEGZZNKSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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